2,6-Difluoro-3-methoxyphenylboronic acid
Overview
Description
2,6-Difluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . It is a white to almost white powder or crystalline solid . This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-methoxyphenylboronic acid can be synthesized through several methods. One common route involves the borylation of 2,6-difluoro-3-methoxyphenyl halides using boronic acid derivatives . The reaction typically requires a palladium catalyst and
Biological Activity
2,6-Difluoro-3-methoxyphenylboronic acid (DFMBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. This article reviews the biological activity of DFMBA, including its mechanisms of action, applications in cancer therapy, and antibacterial properties.
- Molecular Formula : C₇H₇B F₂O₃
- Molecular Weight : 187.94 g/mol
- CAS Number : 870779-02-5
DFMBA functions primarily through its ability to bind to various biomolecules, including proteins and enzymes. The boronic acid moiety allows DFMBA to form reversible covalent bonds with diols, which is crucial for its biological activity. This property has been exploited in developing inhibitors for various enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the role of DFMBA as a potential anticancer agent. It has been investigated for its inhibitory effects on serine/threonine kinases such as Pim-1, Pim-2, and Pim-3, which are implicated in the proliferation and survival of cancer cells.
Case Studies
- Pim Kinase Inhibition :
- Mechanism Insights :
Antibacterial Activity
DFMBA has also been evaluated for its antibacterial properties. Preliminary studies suggest that derivatives of DFMBA exhibit significant activity against various bacterial strains.
Antibacterial Efficacy
- In vitro tests have shown that DFMBA derivatives can effectively inhibit the growth of Escherichia coli and Bacillus cereus, indicating potential applications in treating bacterial infections .
Research Findings Summary
Properties
IUPAC Name |
(2,6-difluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRQWTCBDHWVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382449 | |
Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870779-02-5 | |
Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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